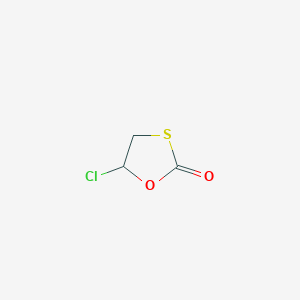
5-Chloro-1,3-oxathiolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-oxathiolan-2-one is a heterocyclic compound containing sulfur, oxygen, and chlorine atoms It is a derivative of 1,3-oxathiolane, a five-membered ring with sulfur and oxygen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxathiolan-2-one derivatives involves the reaction of aldehydes with mercaptoacetic acid in the presence of a catalyst such as the Mukaiyama reagent. This reaction typically occurs in a solvent like dimethylformamide (DMF) and provides the desired product in good to excellent yields .
Another approach involves the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. This method allows for the direct synthesis of 1,3-oxathiolan-5-ones in a one-pot reaction with high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for 5-Chloro-1,3-oxathiolan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3-oxathiolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1,3-oxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of 1,3-oxathiolane, such as lamivudine, are used in the treatment of HIV and Hepatitis B.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-oxathiolan-2-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of 1,3-oxathiolane are known to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorine substituent.
1,3-Oxathiolan-5-one: A similar compound with a different substitution pattern.
Lamivudine: A well-known antiviral drug that is a derivative of 1,3-oxathiolane.
Uniqueness
5-Chloro-1,3-oxathiolan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
110008-75-8 |
|---|---|
Formule moléculaire |
C3H3ClO2S |
Poids moléculaire |
138.57 g/mol |
Nom IUPAC |
5-chloro-1,3-oxathiolan-2-one |
InChI |
InChI=1S/C3H3ClO2S/c4-2-1-7-3(5)6-2/h2H,1H2 |
Clé InChI |
CIGDKSKYAKBFFZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


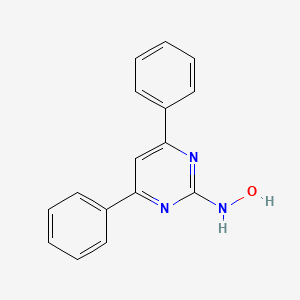
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
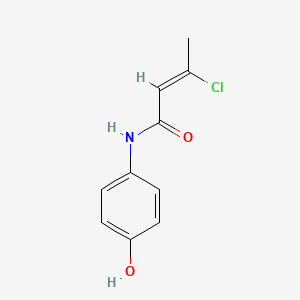
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
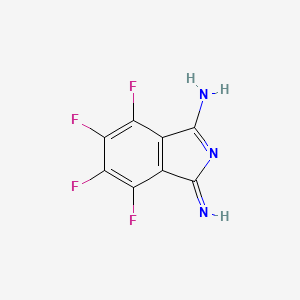
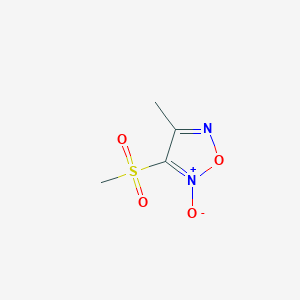
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
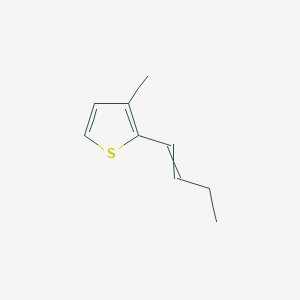
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
